2-Bromonaphtho[2,1-d]thiazole
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Overview
Description
2-Bromonaphtho[2,1-d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods to synthesize 2-Bromonaphtho[2,1-d]thiazole involves the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese(III) acetate under ambient air . This method is advantageous due to its simplicity, high atom economy, and the use of environmentally friendly and inexpensive reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromonaphtho[2,1-d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in redox reactions, altering its electronic properties.
Cyclization Reactions: Formation of fused ring systems through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can replace the bromine atom under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Cyclization: Catalysts such as palladium or copper can facilitate cyclization reactions.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit enhanced biological activities or unique chemical properties .
Scientific Research Applications
2-Bromonaphtho[2,1-d]thiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential antibacterial, antifungal, and anticancer properties.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 2-Bromonaphtho[2,1-d]thiazole involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets. This interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloronaphtho[2,1-d]thiazole
- 2-Fluoronaphtho[2,1-d]thiazole
- 2-Iodonaphtho[2,1-d]thiazole
Uniqueness
2-Bromonaphtho[2,1-d]thiazole is unique due to the presence of the bromine atom, which can be easily substituted, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H6BrNS |
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Molecular Weight |
264.14 g/mol |
IUPAC Name |
2-bromobenzo[g][1,3]benzothiazole |
InChI |
InChI=1S/C11H6BrNS/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H |
InChI Key |
YQDBRCGGEDWVDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)Br |
Origin of Product |
United States |
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